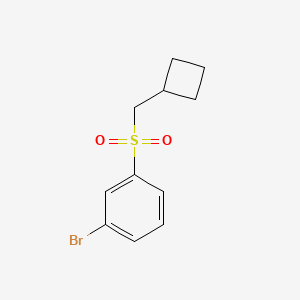
2-(Hydroxymethyl)-6-(4-methoxyphenyl)sulfanyloxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-6-(4-methoxyphenyl)sulfanyloxane-3,4,5-triol is an organic compound characterized by its unique structure, which includes a hydroxymethyl group, a methoxyphenyl group, and multiple hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-6-(4-methoxyphenyl)sulfanyloxane-3,4,5-triol typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol and a suitable thiol compound.
Formation of the Sulfanyl Group: The thiol group is introduced to the aromatic ring of 4-methoxyphenol through a nucleophilic substitution reaction.
Hydroxymethylation: The hydroxymethyl group is added via a hydroxymethylation reaction, often using formaldehyde under basic conditions.
Oxane Ring Formation: The oxane ring is formed through a cyclization reaction, which may involve the use of acid or base catalysts to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction conditions, and purification methods to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)-6-(4-methoxyphenyl)sulfanyloxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups, such as converting hydroxyl groups to hydrogen atoms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
Oxidation Products: Aldehydes, ketones.
Reduction Products: Alkanes, alcohols.
Substitution Products: Halogenated compounds, amines.
科学的研究の応用
2-(Hydroxymethyl)-6-(4-methoxyphenyl)sulfanyloxane-3,4,5-triol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 2-(Hydroxymethyl)-6-(4-methoxyphenyl)sulfanyloxane-3,4,5-triol involves its interaction with molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and cellular proteins.
Pathways: Modulation of signaling pathways, such as oxidative stress response and inflammatory pathways.
The compound’s effects are mediated through its ability to interact with and modify the activity of these targets, leading to changes in cellular processes and functions.
類似化合物との比較
Similar Compounds
- 2-(Hydroxymethyl)-6-(4-hydroxyphenyl)sulfanyloxane-3,4,5-triol
- 2-(Hydroxymethyl)-6-(4-chlorophenyl)sulfanyloxane-3,4,5-triol
- 2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol
Uniqueness
2-(Hydroxymethyl)-6-(4-methoxyphenyl)sulfanyloxane-3,4,5-triol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.
特性
分子式 |
C13H18O6S |
|---|---|
分子量 |
302.35 g/mol |
IUPAC名 |
2-(hydroxymethyl)-6-(4-methoxyphenyl)sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O6S/c1-18-7-2-4-8(5-3-7)20-13-12(17)11(16)10(15)9(6-14)19-13/h2-5,9-17H,6H2,1H3 |
InChIキー |
WJEZVJVQBADEGN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol](/img/structure/B12071215.png)

![(19S)-19-ethyl-7,19-dihydroxy-10-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12071217.png)




![2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine](/img/structure/B12071248.png)
![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic acid](/img/structure/B12071258.png)


![N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide](/img/structure/B12071290.png)
